

# Gatifloxacin vs. Levofloxacin for Skin and Soft Tissue Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of gatifloxacin and levofloxacin in the treatment of skin and soft tissue infections (SSTIs), focusing on clinical efficacy, safety, and microbiological activity. The information is supported by data from a pivotal double-blind, multicenter, randomized clinical trial and other relevant studies.

## **Clinical Efficacy**

A head-to-head clinical trial evaluated the efficacy of once-daily oral gatifloxacin (400 mg) against once-daily oral levofloxacin (500 mg) in adults with uncomplicated SSTIs for a duration of 7 to 10 days.[1][2][3] The primary measures of efficacy were clinical cure rates and bacterial eradication rates.

Table 1: Clinical Cure Rates in Uncomplicated SSTIs[1][2][3]

| Patient Population             | Gatifloxacin (400<br>mg once daily) | Levofloxacin (500<br>mg once daily) | 95% Confidence<br>Interval for the<br>Difference |
|--------------------------------|-------------------------------------|-------------------------------------|--------------------------------------------------|
| Clinically Evaluable           | 91% (146/161)                       | 84% (145/172)                       | -2.0% to 15.2%                                   |
| Microbiologically<br>Evaluable | 93% (88/95)                         | 88% (75/85)                         | -6.5% to 16.8%                                   |



Gatifloxacin demonstrated numerically higher cure rates, although the difference was not statistically significant.[2][4] For specific types of uncomplicated SSTIs, gatifloxacin also showed consistently high cure rates.[4]

Table 2: Clinical Cure Rates by Infection Type[4]

| Infection Type  | Gatifloxacin | Levofloxacin |
|-----------------|--------------|--------------|
| Cellulitis      | 98%          | 83%          |
| Wound Infection | 95%          | 88%          |
| Abscess         | 80%          | 78%          |

#### **Microbiological Efficacy**

Both fluoroquinolones exhibited high rates of bacterial eradication. The overall bacterial eradication rate was 92% for both gatifloxacin and levofloxacin.[1][2][3]

Table 3: Bacterial Eradication Rates[2][5]

| Pathogen Category     | Gatifloxacin Eradication Rate | Levofloxacin Eradication Rate |
|-----------------------|-------------------------------|-------------------------------|
| All Pathogens         | 92%                           | 92%                           |
| Gram-positive aerobes | 91%                           | 91%                           |
| Gram-negative aerobes | 94%                           | 93%                           |

A key pathogen in SSTIs, Staphylococcus aureus (methicillin-susceptible), was effectively eradicated by both treatments. Gatifloxacin eradicated 93% of these isolates, while levofloxacin eradicated 91%.[1][2][3] In clinically evaluable patients with S. aureus infections, the clinical cure rates were 96% for gatifloxacin and 87% for levofloxacin.[4][5]

#### **In Vitro Activity**

The in vitro activity of gatifloxacin and levofloxacin against common SSTI pathogens is a crucial indicator of their potential efficacy. The minimum inhibitory concentration (MIC90), the



concentration required to inhibit the growth of 90% of isolates, is a standard measure.

Table 4: In Vitro Susceptibility Data (MIC90 in mcg/mL)[6][7]

| Organism               | Gatifloxacin | Levofloxacin |
|------------------------|--------------|--------------|
| Staphylococcus aureus  | 0.125        | 0.5          |
| Streptococcus pyogenes | ≤1           | ≤2           |

Gatifloxacin and moxifloxacin have demonstrated lower MIC90 values against S. aureus compared to levofloxacin, suggesting greater in vitro potency.[7] Both gatifloxacin and levofloxacin show excellent activity against S. pyogenes.[6][7]

#### **Pharmacokinetics and Pharmacodynamics**

Both gatifloxacin and levofloxacin are well-absorbed orally, with a bioavailability of approximately 90%.[6] They also demonstrate good penetration into skin blister fluid, an important characteristic for treating SSTIs.[7][8]

The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key pharmacodynamic parameter for fluoroquinolones, predicting clinical and bacteriological efficacy. An AUC/MIC ratio of ≥125 is often considered a target for optimal outcomes with some fluoroquinolones, though targets can be pathogen and drug-specific.[6] One study predicted AUC/MIC breakpoints for S. aureus to be 95 for gatifloxacin and 115 for levofloxacin.[6]

#### Safety and Tolerability

Both gatifloxacin and levofloxacin were generally well-tolerated in the comparative clinical trial. [1][2][3] The majority of adverse events were mild to moderate in severity.[1][2][3]

Table 5: Common Drug-Related Adverse Events[4]



| Adverse Event | Gatifloxacin | Levofloxacin |
|---------------|--------------|--------------|
| Nausea        | 8%           | 8%           |
| Diarrhea      | 6%           | 6%           |
| Vaginitis     | 8%           | 4%           |
| Headache      | 3%           | 5%           |

It is important to note that gatifloxacin has been associated with a higher risk of dysglycemia (both hypoglycemia and hyperglycemia) compared to levofloxacin, particularly in elderly hospitalized patients.[9]

### **Experimental Protocols**

Pivotal Clinical Trial Methodology for Uncomplicated SSTIs[1][2][3][10]

- Study Design: A double-blind, multicenter, randomized controlled trial.
- Patient Population: 410 adults (≥18 years old) with uncomplicated SSTIs, such as cellulitis, wound infections, abscesses, and impetigo.
- Randomization and Blinding: Patients were randomly assigned to receive either gatifloxacin
  or levofloxacin in a double-blind manner, meaning neither the patients nor the investigators
  knew which treatment was being administered.
- Treatment Regimen:
  - Gatifloxacin group: 400 mg orally once daily for 7 to 10 days.
  - Levofloxacin group: 500 mg orally once daily for 7 to 10 days.
- Assessments: Patients were assessed at four time points:
  - Before treatment (baseline)
  - During treatment



- End of treatment
- Post-treatment (follow-up)
- Efficacy Endpoints:
  - Clinical Response: Assessed as cure, improvement, or failure based on the resolution of signs and symptoms of infection.
  - Bacteriological Response: Determined by the eradication, persistence, or presumed eradication of the baseline pathogen(s) from cultures obtained from the infection site.
- Safety Endpoints: The incidence and severity of adverse events were monitored throughout the study.

#### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Once-daily oral gatifloxacin versus oral levofloxacin in treatment of uncomplicated skin and soft tissue infections: double-blind, multicenter, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]







- 3. db.cngb.org [db.cngb.org]
- 4. Once-Daily Oral Gatifloxacin versus Oral Levofloxacin in Treatment of Uncomplicated Skin and Soft Tissue Infections: Double-Blind, Multicenter, Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Skin and skin structure infections: treatment with newer generation fluoroquinolones -PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of gatifloxacin and levofloxacin on rates of hypoglycemia and hyperglycemia among elderly hospitalized patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Gatifloxacin vs. Levofloxacin for Skin and Soft Tissue Infections: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062382#gatifloxacin-versus-levofloxacin-in-treating-skin-and-soft-tissue-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com